1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a difluorophenyl group, a pyrazinyl group, and an imidazolyl group, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: : The difluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the difluorophenyl group could result in the formation of difluorophenol or difluorobenzoic acid.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies, particularly in understanding enzyme mechanisms.
Medicine: : The compound could be explored for its therapeutic potential, possibly as a drug candidate.
Industry: : Its unique structure may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorophenyl)ethanol: : A related compound with a similar difluorophenyl group.
2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine: : A compound with a similar imidazolyl and pyrazinyl structure.
Uniqueness
1-(2,6-difluorophenyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to its combination of difluorophenyl, pyrazinyl, and imidazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)14(11)23-16(25)22-7-9-24-8-6-21-15(24)13-10-19-4-5-20-13/h1-6,8,10H,7,9H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRZBGQDRBJPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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